Product packaging for Betamethasone 21-Propionate(Cat. No.:CAS No. 75883-07-7)

Betamethasone 21-Propionate

Cat. No.: B190666
CAS No.: 75883-07-7
M. Wt: 448.5 g/mol
InChI Key: ALINSFFSOAHJII-XGQKBEPLSA-N
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Description

Contextualization within Synthetic Glucocorticoid Derivative Research

The development of synthetic glucocorticoids has been a significant area of medicinal chemistry research, aiming to create derivatives of endogenous corticosteroids with modified potency, duration of action, and selectivity. Betamethasone (B1666872) itself is a synthetic derivative of prednisone, designed to have potent anti-inflammatory and immunosuppressive properties. farmaciajournal.com

Further chemical modifications of betamethasone, such as the addition of ester groups, have led to a variety of derivatives. The process of esterification, for example, at the C17 and C21 positions, alters the lipophilicity and pharmacokinetic profile of the parent molecule. Betamethasone 21-propionate is one such derivative, where a propionate (B1217596) group is attached to the hydroxyl group at the 21st position.

Research into these derivatives often involves comparing their chemical stability and biological activity. For instance, studies have investigated the degradation pathways of diester compounds like betamethasone dipropionate, revealing that this compound can be an intermediate degradation product. hec.gov.pk The synthesis of this compound can be achieved through the esterification of betamethasone with propionic acid or through the partial hydrolysis of betamethasone dipropionate. dshs-koeln.de The study of such derivatives is crucial for understanding structure-activity relationships and the metabolic fate of more complex glucocorticoid drugs.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 75883-07-7 lgcstandards.comacanthusresearch.com
Molecular Formula C₂₅H₃₃FO₆ lgcstandards.comacanthusresearch.com
Molecular Weight 448.52 g/mol lgcstandards.comscbt.com
IUPAC Name [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate lgcstandards.com
Purity >95% (HPLC) lgcstandards.com

Overview of its Role in Experimental Models and Impurity Profiling

A primary role for this compound in a research context is as a reference standard for analytical testing. synthinkchemicals.com It is recognized as a significant impurity and degradation product of other widely used topical corticosteroids, namely Betamethasone Dipropionate and Clobetasol (B30939) Propionate. lgcstandards.com

In the pharmaceutical industry, impurity profiling is a critical component of drug development and quality control. Regulatory bodies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. This compound is listed as "Betamethasone Dipropionate Impurity C" in the European Pharmacopoeia (EP). lgcstandards.comallmpus.com

Consequently, validated analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), have been developed to detect and quantify this compound in pharmaceutical formulations like creams. researchgate.netafricanjournalofbiomedicalresearch.com These methods are essential for stability studies and for ensuring that the levels of this impurity remain within acceptable limits throughout the product's shelf life. researchgate.net

In experimental models, the availability of pure this compound as a certified reference material allows for its use in in vitro studies to investigate its biological effects on cellular processes, gene expression, and signaling pathways. Furthermore, specific analytical techniques like mass spectrometry are employed to differentiate it from its structural isomer, Betamethasone 17-propionate, which is also a potential metabolite and impurity of betamethasone dipropionate. dshs-koeln.de Studies have shown that the fragmentation patterns of these isomers under mass spectrometry are distinct, allowing for their unambiguous identification in excretion studies. dshs-koeln.de The use of deuterium-labeled versions, such as this compound-d5, also serves as an internal standard for quantitative analysis in complex biological matrices. scbt.com

Table 2: this compound as a Pharmaceutical Impurity

Parent Compound Impurity Designation
Betamethasone Dipropionate EP Impurity C lgcstandards.comallmpus.com
Clobetasol Propionate EP Impurity K lgcstandards.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33FO6 B190666 Betamethasone 21-Propionate CAS No. 75883-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALINSFFSOAHJII-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226784
Record name Betamethasone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75883-07-7
Record name Betamethasone 21-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075883077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone 21-propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75883-07-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE 21-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Z2P0I3WH
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Chemical Reactivity

Synthetic Routes and Reaction Conditions

The transformation from a basic steroid nucleus to the final, functionalized molecule involves several key stages, each with its own set of chemical challenges and optimization strategies.

Two of the most critical structural features of betamethasone (B1666872) for its biological activity are the 9α-fluoro and 11β-hydroxyl groups. The introduction of these moieties is accomplished with high stereoselectivity. A common strategy involves the creation of a 9,11β-epoxide intermediate from a suitable precursor. researchgate.netsmolecule.com This epoxide ring is then opened using a fluorine source, typically anhydrous or 70% hydrogen fluoride (B91410) (HF). researchgate.netsmolecule.comacs.org The reaction mechanism ensures that the fluoride attacks the C9 position from the α-face while the hydroxyl group is formed at the C11 position on the β-face, resulting in the desired trans-diaxial arrangement. smolecule.comacs.org

Another crucial stereoselective step is the introduction of the 16β-methyl group. This is often achieved through an indirect methylation strategy, for instance, by using methyl bromide (CH3Br) and a strong base like lithium diisopropylamide (LDA). researchgate.netsmolecule.com The reaction conditions, including the choice of base and temperature, are meticulously controlled to ensure the methyl group is added in the correct β-orientation, which is essential for the compound's potency. smolecule.com

The final step in the synthesis of the target compound is the esterification of the primary hydroxyl group at the C21 position of the betamethasone core. This reaction involves treating betamethasone with propionic acid or a more reactive derivative, such as propionic anhydride (B1165640) or propionyl chloride, to form the propionate (B1217596) ester. The reactivity of the hydroxyl groups on the betamethasone molecule (at C11, C17, and C21) differs, with the primary C21-hydroxyl being the most accessible and reactive towards esterification under controlled conditions.

The process is a standard acid-catalyzed esterification or can be facilitated by other reagents. researchgate.net To drive the reaction to completion, an excess of the propionylating agent may be used, or a byproduct like water may be removed from the reaction mixture. researchgate.net This modification into an ester enhances the lipophilicity and potency of the corticosteroid. nih.gov It is noteworthy that Betamethasone 21-propionate can also be formed as an intermediate during the degradation or hydrolysis of Betamethasone 17,21-dipropionate. hec.gov.pkresearchgate.net

Optimizing yield and purity is paramount in pharmaceutical synthesis. Various catalysts can be employed to enhance the efficiency of the esterification step. While mineral acids like sulfuric acid (H2SO4) can be used, other catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) and potassium fluoride have been noted in the synthesis of related propionate esters. researchgate.netchemicalbook.comgoogle.com

A key optimization strategy involves minimizing side reactions, particularly hydrolysis of the ester product. google.com In one patented method for a related intermediate, the yield was improved from 65% to over 70% by optimizing the esterification conditions to reduce hydrolysis, which included decreasing the amount of potassium carbonate and acetone (B3395972) used. google.com For a specific propionylation step in a related synthesis, the use of potassium fluoride as a catalyst in acetone at 20°C resulted in a 99.2% yield for that step. chemicalbook.com

The table below summarizes key parameters influencing the esterification of propanoic acid, which are applicable to the synthesis of this compound.

ParameterEffect on ReactionExample Condition
Catalyst Amount Increasing catalyst amount generally increases the reaction rate and yield up to an optimal point. researchgate.netMolar ratios of acid/alcohol/catalyst (H2SO4) from 1/10/0.06 to 1/10/0.20 were tested. researchgate.net
Temperature Higher temperatures increase the reaction rate. researchgate.netA synthesis step was conducted at 20°C. chemicalbook.com Drying of the product occurred at 60-70°C. chemicalbook.com
Molar Ratio Increasing the molar ratio of the alcohol (or acylating agent) to the acid can increase the yield. researchgate.netAn acid/1-propanol molar ratio of 1/10 achieved a high yield in a model reaction. researchgate.net
Solvent The choice of solvent can affect reaction rate and purity.Acetone is a commonly used solvent in these types of reactions. chemicalbook.comgoogle.com

Industrial Production Methodologies

Translating the laboratory synthesis of this compound to an industrial scale requires robust and controllable processes to ensure consistent quality, purity, and safety.

In an industrial setting, the synthesis is performed in large-scale reactors where stringent control over key parameters is essential. These parameters include temperature, pressure, reaction time, and the rate of addition of reagents. High-purity reagents and solvents are used to ensure the quality of the final product and minimize impurities. The European Pharmacopoeia, for instance, sets strict limits on impurities in the related compound betamethasone dipropionate, such as Betamethasone 17-propionate (Impurity B) and this compound (Impurity C), necessitating precise process control and purification steps. google.com

Post-synthesis, purification is a critical part of industrial production. This often involves crystallization from a mixed solvent system, such as acetone and an alkane, to remove impurities and isolate the final active pharmaceutical ingredient (API) with high purity. google.com Control measures include monitoring via High-Performance Liquid Chromatography (HPLC) to ensure the product meets specifications, with target purities often exceeding 99%. chemicalbook.comgoogle.com Master production forms and detailed batch records are maintained to ensure reproducibility and traceability for each batch manufactured. medbox.org

High-Purity Reagent and Solvent Selection

The industrial synthesis of this compound necessitates the use of high-purity reagents and solvents to achieve the desired quality and minimize impurities. The selection of these materials is critical for the efficiency of the reaction and the purity of the final product.

Reagent/Solvent Purpose in Synthesis Rationale for High Purity
Betamethasone Base Starting material for esterification.High purity ensures the final product is free from related steroid impurities.
Propionic Anhydride/Propionyl Chloride Acylating agent for esterification at the C21 position.Minimizes side reactions and the formation of unwanted by-products.
Pyridine Catalyst and acid scavenger in the esterification reaction. google.comHigh purity prevents the introduction of contaminants that could interfere with the reaction or contaminate the product.
Dichloromethane Solvent for the reaction. smolecule.comA pure, dry solvent is essential to prevent hydrolysis of the acylating agent and ensure a clean reaction.
Acetone Used in purification and crystallization steps. smolecule.comHigh purity is crucial for effective purification and to avoid introducing impurities during crystallization.
Toluene A potential solvent in the synthesis process. smolecule.comPurity ensures no interference with the chemical transformations.

This table is based on general principles of steroid synthesis and may not represent the complete list of all reagents and solvents used in every proprietary manufacturing process.

Quality Control Measures in Industrial Synthesis

Rigorous quality control measures are implemented throughout the industrial synthesis of this compound to ensure compliance with pharmaceutical standards. These measures monitor the reaction progress and assess the quality of the final product.

QC Test Purpose Methodology
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities. lgcstandards.comnih.govresearchgate.netA validated, stability-indicating HPLC method is used to separate this compound from its potential impurities and degradation products. nih.govresearchgate.net
Spectroscopic Analysis (e.g., IR, NMR) To confirm the chemical structure and identity of the synthesized compound. Compares the spectrum of the synthesized product with that of a reference standard.
Melting Point Determination To assess the purity of the crystalline solid.A sharp and specific melting point range indicates a high degree of purity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) To establish the sensitivity of the analytical methods for impurities. nih.govresearchgate.netFor one developed HPLC method, the LOD and LOQ were found to be 0.02 µg/ml and 0.07 µg/ml, respectively. nih.govresearchgate.net

Chemical Transformation Pathways

This compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions, leading to various derivatives. These reactions are often influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. nih.gov

Oxidation Reactions and Resulting Derivatives

Oxidation of corticosteroids like this compound can occur, potentially leading to the formation of ketones or carboxylic acids. For instance, metal ions can catalyze the oxidation of the 21-hydroxyl group in related corticosteroids to a 21-dehydro derivative. hec.gov.pk While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided results, general corticosteroid chemistry suggests that the C-20 carbonyl group and the dihydroxyacetone side chain are susceptible to oxidative cleavage. drugbank.com

Common oxidizing agents that could theoretically be used include potassium permanganate (B83412) and chromium trioxide.

Reduction Reactions and Resulting Products

Reduction reactions of this compound can convert ketone groups to alcohols. A key metabolic process for betamethasone involves the reduction of the C-20 carbonyl group. drugbank.com Reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) are commonly used for such transformations in a laboratory setting. The resulting products would be the corresponding 20-hydroxy derivatives.

Substitution Reactions for Functional Group Introduction

Substitution reactions can be employed to introduce new functional groups into the this compound molecule. For instance, halogenation or alkylation reactions could modify the steroid nucleus or the side chain, potentially altering its chemical properties. The synthesis of betamethasone itself involves the introduction of a fluorine atom at the 9α position, a key substitution that enhances its glucocorticoid activity. najah.edu Further substitutions could be envisioned at various positions, although specific examples for this compound are not detailed in the search results.

Identification of Major Reaction Products

The major reaction products of this compound are often its degradation products. It is itself a degradation product of Betamethasone Dipropionate. lgcstandards.com The thermal degradation of betamethasone dipropionate yields betamethasone-17-propionate, betamethasone-21-propionate, and betamethasone alcohol. nih.govscispace.com Betamethasone-21-propionate is a major reaction product in this degradation pathway and can be further hydrolyzed to betamethasone alcohol. nih.govhec.gov.pk The formation of these products is pH-dependent. nih.govscispace.com

Parent Compound Reaction/Condition Major Products Identified
Betamethasone Dipropionate Thermal DegradationBetamethasone-17-propionate, Betamethasone-21-propionate, Betamethasone Alcohol nih.govscispace.com
This compound HydrolysisBetamethasone Alcohol nih.govhec.gov.pk

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Activation and Genomic Regulation

The primary mechanism of action for betamethasone (B1666872) 21-propionate is through the genomic pathway, a process that, while slower than non-genomic pathways, results in significant and sustained anti-inflammatory effects. drugbank.com This pathway involves the activation of intracellular glucocorticoid receptors and the subsequent regulation of target gene transcription.

Cytoplasmic Binding and Nuclear Translocation of Receptor-Ligand Complex

Upon entering a target cell, betamethasone 21-propionate binds to glucocorticoid receptors located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of associated heat shock proteins and other chaperones. The activated receptor-ligand complex then translocates from the cytoplasm into the nucleus.

Interaction with Specific DNA Sequences (Glucocorticoid Response Elements)

Once inside the nucleus, the this compound-receptor complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). ncats.io This binding to GREs is a critical step that allows the complex to directly influence the transcription of specific genes. ncats.ioresearchgate.net

Transcriptional Regulation of Anti-inflammatory and Immunosuppressive Genes

The binding of the receptor-ligand complex to GREs leads to changes in gene expression. ncats.io This can involve both the stimulation and inhibition of gene transcription. A key aspect of its anti-inflammatory action is the increased transcription of genes that code for anti-inflammatory proteins. For instance, glucocorticoids promote the expression of anti-inflammatory genes like interleukin-10. drugbank.com This transcriptional upregulation of anti-inflammatory proteins is a cornerstone of the therapeutic effects of this compound.

Modulation of Pro-inflammatory Mediators

A significant part of the anti-inflammatory and immunosuppressive activity of this compound stems from its ability to suppress the production and activity of various pro-inflammatory mediators.

Inhibition of Cytokine and Chemokine Biosynthesis (e.g., Interleukins, Tumor Necrosis Factor-alpha)

This compound effectively inhibits the synthesis of a wide array of pro-inflammatory cytokines and chemokines. Research has shown that glucocorticoids can inhibit the expression and activity of cytokines such as various interleukins (IL-1, IL-2, IL-3, IL-6, IL-11, IL-17C, IL-20) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.netijmr.com.ua They also suppress chemokines that are responsible for recruiting inflammatory cells to a site of inflammation. nih.gov This broad inhibition of inflammatory signaling molecules contributes significantly to its therapeutic efficacy.

Inhibition of Pro-inflammatory Cytokines by Betamethasone
CytokineEffect of Betamethasone TreatmentReference
IL-1βDecreased concentration ijmr.com.ua
TNF-αDecreased concentration ijmr.com.ua
IL-17CSignificantly inhibited secretion researchgate.net
IL-20Significantly inhibited secretion researchgate.net

Immunosuppressive Cellular Effects

The immunosuppressive properties of this compound are a cornerstone of its clinical efficacy. These effects are mediated through its influence on various immune cells, altering their function, proliferation, and survival.

A key aspect of the immunosuppressive action of this compound is its ability to inhibit the proliferation of lymphocytes. This is a critical step in dampening the adaptive immune response. The combination of calcipotriol (B1668217) and betamethasone dipropionate has been shown to have a synergistic effect in suppressing lymphocyte proliferation compared to betamethasone dipropionate alone. nih.gov

This compound promotes apoptosis, or programmed cell death, in activated T-cells. This mechanism is crucial for eliminating effector T-cells that drive inflammatory and autoimmune responses. In vitro studies have demonstrated that while betamethasone inhibits the production of various cytokines by T-cells, this is associated with the induction of apoptosis. niph.go.jp Other forms of betamethasone, such as betamethasone hydrochloride and betamethasone-d5, also accelerate apoptosis. medchemexpress.commedchemexpress.eu

Betamethasone and its derivatives effectively downregulate the activity and function of several key immune cell populations, including T-lymphocytes, macrophages, and dendritic cells. Glucocorticoids can suppress dendritic cells and macrophages, which in turn affects the T helper 1 (Th1) cell response. nih.gov

In studies using Langerhans cell-like dendritic cells (LDCs), treatment with betamethasone inhibited the development of both Th1 and Th2 cells. nih.gov This was associated with the suppression of CD40 and T-cell immunoglobulin and mucin domain-containing protein (TIM)-4 expression on the LDCs. nih.gov Furthermore, betamethasone can induce a tolerogenic antigen presentation in macrophages and dendritic cells, which limits the activation of autoreactive T-lymphocytes. frontiersin.org This broad suppression of key antigen-presenting and effector cells is a significant contributor to its immunosuppressive effects. nih.govfrontiersin.org

Table 1: Effects of Betamethasone on Immune Cells

Cell TypeEffect of BetamethasoneReference
T-lymphocytes Inhibition of proliferation, promotion of apoptosis, downregulation of function. niph.go.jp
Macrophages Downregulation of function, induction of tolerogenic antigen presentation. nih.govfrontiersin.org
Dendritic Cells Inhibition of maturation and function, suppression of Th1/Th2 development. nih.govnih.gov
Monocytes Transient reduction of IL-6 and reactive oxygen species production. frontiersin.org
Granulocytes Interference with function. nih.gov
Fibroblasts Interference with function. nih.gov

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are indispensable for separating Betamethasone (B1666872) 21-propionate from its isomers and potential impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques utilized for these analytical challenges.

High-Performance Liquid Chromatography (HPLC) for Purity, Degradation Product Detection, and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Betamethasone 21-propionate, particularly in the context of purity assessment and the quantification of degradation products. nih.govsemanticscholar.org As an impurity of Betamethasone dipropionate, its detection is critical for ensuring the quality and stability of pharmaceutical formulations. nih.gov

Researchers have developed and validated robust, stability-indicating HPLC methods capable of separating this compound from its parent compound and other related substances, such as Betamethasone 17-propionate and Betamethasone 17-propionate, 21-acetate. nih.govresearchgate.netnih.govscholarsresearchlibrary.com These methods are essential as these compounds often share close structural similarities, making their separation challenging. researchgate.net

A common approach involves using a gradient reversed-phase HPLC system. For instance, one validated method utilizes an Altima C18 column with a mobile phase gradient composed of water, tetrahydrofuran, acetonitrile, and methanol, with detection at a wavelength of 240 nm. nih.govresearchgate.netnih.gov Such methods demonstrate specificity, allowing for the accurate measurement of the analyte in the presence of potential impurities and formulation excipients. nih.gov Forced degradation studies are often conducted to establish the stability-indicating capability of these HPLC methods, ensuring that all degradation products are successfully separated from the main compound. nih.govnih.gov

The sensitivity of these methods is highlighted by low limits of detection (LOD) and quantitation (LOQ), which can be as low as 0.02 µg/mL and 0.07 µg/mL, respectively. nih.govnih.gov This level of sensitivity is crucial for quantifying trace amounts of impurities in compliance with regulatory standards. nih.gov

Table 1: Example of HPLC Method Parameters for the Analysis of Betamethasone Dipropionate and Its Related Substances, Including this compound

Parameter Condition
Column Altima C18 (250×4.6 mm, 5 µm) nih.govresearchgate.netnih.gov
Mobile Phase A Water: Tetrahydrofuran: Acetonitrile (90:4:6 v/v/v) nih.govresearchgate.netnih.gov
Mobile Phase B Acetonitrile: Tetrahydrofuran: Water: Methanol (74:2:4:20 v/v/v/v) nih.govresearchgate.netnih.gov
Flow Rate 1.0 mL/min nih.govresearchgate.netnih.gov
Detection Wavelength 240 nm nih.govresearchgate.netnih.gov
Injection Volume 20 µl nih.govresearchgate.netnih.gov

| Column Temperature | 50°C nih.govresearchgate.netnih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a valuable and rapid tool for the qualitative analysis and monitoring of chemical reactions involving this compound and its related compounds. ptfarm.plnih.govresearchgate.net Its simplicity and efficiency make it suitable for tracking the progress of synthesis or degradation processes. google.com

In the synthesis of betamethasone intermediates, TLC is employed to confirm the completion of reaction steps. google.com For instance, a mobile phase of acetone (B3395972) and petroleum ether can be used to monitor the reaction progress on silica (B1680970) gel plates. google.com

Furthermore, TLC-densitometric methods have been developed for the separation and identification of betamethasone and its various esters, including the dipropionate and valerate (B167501) forms. ptfarm.plnih.govresearchgate.net One such method utilizes silica gel 60F254 plates with a mobile phase consisting of chloroform, methanol, and acetic acid (28:5:0.5, v/v/v). ptfarm.plnih.gov Densitometric scanning at a specific wavelength, such as 246 nm, allows for the qualitative assessment of the separated compounds. ptfarm.plnih.gov These methods have been successfully applied to the quality control of pharmaceutical formulations, demonstrating their utility in identifying specific betamethasone derivatives in various dosage forms like lotions and injection solutions. ptfarm.plnih.gov

Method Development and Validation for Analytical Standards

The development and validation of analytical methods for this compound are performed in accordance with stringent guidelines, such as those from the International Conference on Harmonization (ICH), to ensure the reliability and accuracy of the results. nih.govresearchgate.netnih.gov Validation encompasses several key parameters, including specificity, linearity, precision, accuracy, and robustness. nih.gov

Specificity is established by demonstrating that the method can accurately measure the analyte without interference from other components like impurities or excipients. nih.gov Linearity is assessed over a range of concentrations to confirm a proportional relationship between the concentration and the analytical signal, with regression coefficients typically expected to be close to 0.999. nih.govresearchgate.netnih.gov

Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), to ensure the consistency of the results. nih.gov Accuracy is determined by comparing the measured results to a known true value, often through recovery studies in a sample matrix. nih.gov Robustness testing involves making deliberate small variations in method parameters (e.g., flow rate, column temperature) to assess the method's reliability during normal use. nih.gov

The development process also includes forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light. nih.govnih.gov This helps to identify potential degradation products and ensures the stability-indicating nature of the analytical method. nih.govnih.gov

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are pivotal for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural determination of this compound. diva-portal.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. chemicalbook.comresearchgate.net

¹H NMR spectra reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR spectra provide information on the number and types of carbon atoms present in the molecule. chemicalbook.comchemicalbook.com Analysis of the chemical shifts and coupling constants in these spectra allows for the precise assignment of each atom within the steroid's complex structure. researchgate.net These data are crucial for confirming the position of the propionate (B1217596) group at the C21 position and for distinguishing it from its C17 isomer. researchgate.net

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of this compound by analyzing its mass-to-charge ratio (m/z). When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for both quantification and structural confirmation. dshs-koeln.denih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing corticosteroids like this compound. dshs-koeln.de In the positive ion mode, the protonated molecule [M+H]⁺ is typically observed. dshs-koeln.de

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By selecting the precursor ion and subjecting it to collision-induced dissociation, a characteristic product ion spectrum is generated. dshs-koeln.de The fragmentation pathways of this compound and its isomers, such as Betamethasone 17-propionate, show distinct differences that allow for their differentiation. dshs-koeln.de For instance, both isomers may initially lose hydrogen fluoride (B91410) (-20 u). However, the subsequent fragmentation differs; 21-esters like this compound tend to show a more prominent loss of water compared to their 17-ester counterparts. dshs-koeln.de The 17-esters preferentially lose the carboxylic acid, while the 21-esters eliminate the ester group as a ketene (B1206846) and water. dshs-koeln.de Characteristic fragment ions for betamethasone-related structures include m/z values such as 355, 337, and 319. arabjchem.org This detailed analysis of fragmentation patterns is essential for the definitive identification of this compound in complex matrices. dshs-koeln.dearabjchem.org

Table 2: Chemical Compounds Mentioned

Compound Name
Betamethasone
This compound
Betamethasone 17-Propionate
Betamethasone dipropionate
Betamethasone 17-propionate, 21-acetate
Betamethasone valerate
Betamethasone 21-valerate
Betamethasone disodium (B8443419) phosphate
Acetonitrile
Acetone
Chloroform
Ethanol
Methanol
Petroleum ether
Salicylic acid
Tetrahydrofuran
Water
Beclomethasone dipropionate
Prednisolone
Clobetasol (B30939) propionate
Dexamethasone acetate
Flumethasone pivalate
Gentamicin
Calcipotriene
Orthophosphoric acid
Isopropyl alcohol
n-Hexane
Acetic acid
Chlorocresol
Phenol
Sodium carbonate
Sodium bicarbonate
Sodium cacodylate
Tetramethylsilane
Clobetasone butyrate
Dexamethasone phosphate
Fluorometholone
Mometasone furoate
Cortisone acetate
Prednisone
Fluocinolone acetonide
Hydrocortisone
Zinc pyrithione
Betamethasone alcohol
Betamethasone-17-butyrate-21-propionate
Betamethasone dibutyrate
Betamethasone tributyrate
Beclomethasone
Beclomethasone 21-monopropionate
Betamethasone 9,11-epoxide 17,21-dipropionate
9-Bromo, betamethasone dipropionate
9,11-ene-betamethasone dipropionate
Betamethasone-11,17,21-tributyrate
Betamethasone 17-acetate
Betamethasone 21-acetate
Betamethasone 17-valerate

Impurity Profiling and Degradation Product Identification

This compound is a significant compound in the analytical chemistry of corticosteroids, not as an active pharmaceutical ingredient, but primarily as a reference standard for impurity and degradation analysis. Its presence in pharmaceutical formulations of other potent corticosteroids is a critical quality attribute, necessitating robust analytical methods for its detection and quantification.

Identification as a Degradation Product or Impurity of Other Betamethasone Derivatives (e.g., Betamethasone Dipropionate, Clobetasol Propionate)

This compound is recognized as a primary degradation product and impurity of more complex betamethasone esters, most notably Betamethasone Dipropionate. nih.gov It is also listed as a known impurity of Clobetasol Propionate. cymitquimica.comlgcstandards.comscbt.comnih.gov In pharmacopeial standards, it is designated as Betamethasone Dipropionate Impurity C and Clobetasol Propionate Impurity K. cymitquimica.comlgcstandards.comnih.gov

The formation of this compound from Betamethasone Dipropionate occurs through degradation pathways involving the loss or migration of the ester groups. nih.govresearchgate.net Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are employed to separate and identify this compound from its parent compounds and other related substances. nih.govresearchgate.net Its detection is crucial for ensuring the stability and quality of pharmaceutical products containing Betamethasone Dipropionate. For instance, under thermal stress, Betamethasone Dipropionate degrades into three major products: Betamethasone 17-propionate, this compound, and Betamethasone alcohol. nih.govnih.gov

The characterization of this compound often requires its synthesis via partial alkaline hydrolysis of the parent compound, Betamethasone Dipropionate, as commercial reference material may not always be available. dshs-koeln.de The synthesized compound is then purified and characterized using techniques like liquid chromatography and mass spectrometry to confirm its identity based on retention time and specific fragmentation patterns. dshs-koeln.de

Parent Compound This compound as Impurity Source(s)
Betamethasone DipropionateIdentified as Impurity C, a major thermal degradation product. nih.govcymitquimica.comlgcstandards.com
Clobetasol PropionateIdentified as Impurity K. cymitquimica.comlgcstandards.comscbt.comnih.gov

Thermal Degradation Pathways and Kinetic Studies

The thermal degradation of betamethasone esters like Betamethasone Dipropionate has been studied to understand their stability. These studies show that this compound is a key intermediate in the thermal degradation cascade of Betamethasone Dipropionate. nih.govhec.gov.pk The degradation process involves deacylation at the C17 and C21 positions and an interconversion of the 17-propionate ester to the 21-propionate ester. nih.govresearchgate.net

Kinetic studies reveal that the thermal degradation of Betamethasone Dipropionate follows first-order kinetics. nih.govnih.gov The rate of this degradation is influenced by several factors, including the medium (organic solvents, buffers, creams, gels), pH, and solvent polarity. nih.govresearchgate.net For example, the degradation rate increases as the solvent polarity decreases. nih.govnih.gov

The formation of degradation products is highly dependent on pH. In the case of Betamethasone Dipropionate thermal degradation:

At pH 2.5, this compound is the only degradation product formed. nih.gov

At pH 3.5-4.5, both this compound and Betamethasone alcohol are formed. nih.gov

At pH 5.5 and 6.5, Betamethasone 17-propionate, this compound, and Betamethasone alcohol are all detected. nih.gov

At pH 7.5, only Betamethasone 17-propionate and this compound are formed. nih.gov

This indicates that Betamethasone 17-propionate, when formed, can be unstable and convert to this compound, particularly in the pH range of 2.5-4.5. nih.gov Furthermore, Betamethasone alcohol is identified as a subsequent degradation product of this compound. nih.govresearchgate.net

Parameter Finding for Betamethasone Dipropionate Thermal Degradation Source(s)
Kinetics Follows first-order kinetics. nih.govnih.gov
Apparent Rate Constant (kobs) Ranges from 0.239 x 10-3 to 1.87 x 10-3 h-1 in various media. nih.govnih.gov
Major Degradation Products Betamethasone 17-propionate, this compound, Betamethasone alcohol. nih.govresearchgate.netnih.gov
pH of Maximum Stability 3.5 - 4.5. nih.govnih.gov
Effect of Solvent Polarity The rate of degradation increases with a decrease in the solvent dielectric constant. nih.gov

Photodegradation Studies in Various Media

Research into the photostability of betamethasone esters, such as Betamethasone Valerate and Betamethasone Dipropionate, indicates they are susceptible to photodegradation when exposed to UV radiation (300-400 nm). hec.gov.pkmdpi.com However, the resulting products are distinct from those formed during thermal degradation. Studies have shown that the photodegradation of Betamethasone Dipropionate in aqueous and organic solvents yields two major, but typically unidentified, products. hec.gov.pk

The photodegradation process also follows first-order kinetics. hec.gov.pkresearchgate.net The rate of decomposition is influenced by the solvent, with greater degradation observed in solvents with lower dielectric constants. researchgate.net While this compound is a well-established thermal and hydrolytic degradation product, it is not identified as a major product of photodegradation pathways for parent compounds like Betamethasone Dipropionate. hec.gov.pk The focus of photostability studies is often on the parent drug's decomposition and the characterization of different photoproducts, which have not been identified as this compound. hec.gov.pkmdpi.com

Hydrolytic Degradation Mechanisms and Products

The process for Betamethasone Dipropionate involves the hydrolysis of the ester at either the C17 or C21 position. This leads to the formation of the monopropionate esters, Betamethasone 17-propionate and this compound, and ultimately the free Betamethasone alcohol. researchgate.netresearchgate.net The migration of the propionyl group from the C17 position to the more stable C21 position is a key step in this pathway, resulting in the formation of this compound as an intermediate. nih.govresearchgate.net This isomerization is a known phenomenon for corticosteroids with a 17-acyloxy group. researchgate.net

The hydrolysis is subject to specific acid-base catalysis. nih.gov Studies on related steroid esters show that the presence and orientation of hydroxyl groups on the steroid nucleus play a significant role in the rate of systemic hydrolysis. nih.govfiveable.me For Betamethasone Dipropionate, the hydrolysis pathways are complex, with this compound serving as a crucial, identifiable intermediate before further degradation to Betamethasone alcohol. nih.gov

Research Applications in in Vitro Models

Studies on Cellular Processes and Gene Expression Regulation

Betamethasone (B1666872) 21-propionate, like other betamethasone esters, exerts its effects primarily by acting as a potent agonist for the glucocorticoid receptor (GR). nih.gov This interaction initiates a cascade of molecular events that regulate gene expression. The binding of the steroid to the GR leads to two main mechanisms of action: transactivation and transrepression. nih.gov

In the transactivation pathway, the steroid-GR complex can directly bind to DNA sequences, known as glucocorticoid response elements (GREs), leading to the increased expression of target genes. This mechanism is often associated with some of the metabolic and endocrine effects of glucocorticoids. nih.gov Conversely, the transrepression mechanism involves the steroid-GR complex interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This latter pathway is believed to be responsible for the anti-inflammatory effects of the compound. nih.gov

Studies on related compounds, such as betamethasone dipropionate, have demonstrated significant effects on the expression of genes related to skin barrier function. For instance, in human skin models, treatment has been shown to upregulate the messenger RNA (mRNA) and protein expression of crucial epidermal differentiation markers like loricrin (LOR) and involucrin (IVL). nih.govnih.gov These proteins are essential for maintaining the integrity and function of the stratum corneum. nih.gov Research in rat hepatoma cells has also shown that esterified betamethasone can influence the induction of enzymes like tyrosine aminotransferase, a process regulated by GR-mediated transactivation. nih.gov

Investigations of Pro-inflammatory Cytokine Production Modulation in Cell Lines

A primary focus of in vitro research on glucocorticoids is their ability to modulate the production of cytokines, the signaling proteins that drive inflammation. Betamethasone esters have been shown to be highly effective at suppressing the secretion of pro-inflammatory cytokines from various cell types.

In a human T-helper 17 (Th17) skin inflammation model, the closely related compound betamethasone dipropionate demonstrated profound inhibitory effects on the secretion of multiple Th17 cytokines. nih.govnih.gov These cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22, are central to the pathophysiology of several inflammatory skin diseases. nih.gov The application of a betamethasone dipropionate-containing formulation resulted in an almost complete suppression of these key inflammatory mediators. nih.govnih.gov

The table below summarizes the observed inhibition of Th17 cytokine secretion in an in vitro human skin model following treatment with a formulation containing betamethasone dipropionate. nih.gov

CytokinePercentage Inhibition (%)
IL-17A98.4
IL-17AF96.6
IL-17C53.1
IL-17F95.9
IL-2291.2

These findings highlight the compound's potent anti-inflammatory activity at the cellular level by directly targeting the production of key proteins in the inflammatory cascade.

Analysis of Cellular Responses under Defined Experimental Conditions

In vitro models allow for the precise analysis of cellular responses to Betamethasone 21-propionate under various experimental conditions. These responses include anti-proliferative effects, immunosuppression, and changes in cellular activity following external stimuli like UV radiation. nih.govresearchgate.net

One area of investigation has been the effect of UVB light on the activity of betamethasone. A study using THP-1 cells, a human monocytic cell line, demonstrated that the anti-inflammatory activity of betamethasone is lost when the compound is modified by UVB light. researchgate.net This suggests that photodegradation can impact its therapeutic efficacy at a cellular level.

Cellular responses are often studied using reporter assays in transfected cell lines, such as CV-1 monkey kidney cells. nih.gov These assays can measure the degree of GR-mediated transactivation and transrepression, providing quantitative data on the cellular response to the glucocorticoid under controlled conditions. nih.gov Such studies have confirmed that betamethasone and its esters act as full agonists for both transrepression and transactivation via the human glucocorticoid receptor. nih.gov

Screening for Phototoxicity in Cell Culture Systems

The potential for a topically applied compound to cause a phototoxic reaction (a toxic response triggered by light) is an important area of investigation. In vitro screening models are employed to assess this risk early in development. Studies on related betamethasone esters, such as betamethasone valerate (B167501) and betamethasone dipropionate, have been conducted to evaluate their phototoxic potential. nih.gov

These in vitro tests expose cell cultures or cellular components to the compound in the presence and absence of UV radiation. nih.gov Key assays include:

Photohemolysis: This test measures the lysis of red blood cells upon exposure to the compound and light. Betamethasone esters have been shown to cause photohemolysis, with the damage being primarily mediated by free radicals. nih.gov

Photoperoxidation: The ability of the compound to promote the oxidation of lipids (like linoleic acid) under UV radiation is assessed. nih.gov

Research has indicated that not only the parent betamethasone esters but also their photoproducts (the molecules they break down into upon light exposure) can be phototoxic. researchgate.netnih.gov The inhibition of photohemolysis by free radical scavengers suggests that the cellular damage observed in these systems is mainly caused by free radical mechanisms rather than singlet oxygen. nih.gov

Hydrolysis Studies in Cultured Human Keratinocytes

When a steroid ester like this compound is applied to the skin, its metabolic fate, particularly hydrolysis, is critical to its activity. Cultured human keratinocytes provide an excellent in vitro model to study this process. Hydrolysis, the cleavage of the ester bond, can convert the prodrug into its active form or into other metabolites.

Studies on the hydrolysis of betamethasone dipropionate show that the degradation process involves deacylation at both the C17 and C21 positions, leading to the formation of betamethasone-17-propionate, betamethasone-21-propionate, and ultimately betamethasone alcohol. nih.gov The formation of betamethasone-21-propionate is an intermediate step in the metabolic breakdown of the dipropionate ester. nih.gov

A similar process was observed in a detailed study on hydrocortisone 17-butyrate 21-propionate (HBP) in cultured human keratinocytes. medicaljournals.senih.gov This study provides a direct model for the hydrolysis of a 21-propionate ester in the target cells of the epidermis. The primary metabolic step was the rapid hydrolysis of the acyl group at the 21-position. medicaljournals.senih.gov

The table below details the hydrolysis of hydrocortisone 17-butyrate 21-propionate (HBP) in a culture of human keratinocytes, demonstrating the rapid de-esterification at the 21-position. nih.gov

Time After Addition of HBP (10 nmole/ml)Metabolite DetectedConcentration (nmole/ml)
1 hourHydrocortisone 17-butyrate (de-esterified at position 21)1.308
6 hoursHydrocortisone 17-butyrate (de-esterified at position 21)Most of the initial HBP was converted
6 hoursHydrocortisone 21-propionate (de-esterified at position 17)A small amount was detected

These in vitro hydrolysis studies indicate that when a 21-propionate ester is applied to the skin, it is likely to be rapidly metabolized by keratinocytes, releasing the active corticosteroid within the epidermis. medicaljournals.senih.gov

Preclinical Research and in Vivo Models Non Human

Pharmacological Effects in Animal Models of Inflammation

Preclinical research utilizing non-human, in vivo models has been instrumental in elucidating the pharmacological profile of betamethasone (B1666872) esters. These studies, particularly in murine models of skin inflammation, provide a foundational understanding of the compound's anti-inflammatory mechanisms.

In animal models designed to mimic human inflammatory skin conditions like psoriasis, topical application of betamethasone has demonstrated significant efficacy in mitigating key inflammatory markers. nih.govkobe-u.ac.jp Specifically, in studies using imiquimod (B1671794) (IMQ) to induce psoriasis-like skin inflammation in mice, treatment with betamethasone ointment markedly inhibited the development of skin lesions. nih.govkobe-u.ac.jp Researchers observed a significant reduction in morphological changes such as redness, erythema, thickening, and scaling on the affected ear skin of BALB/c mice. kobe-u.ac.jpmdpi.com The anti-inflammatory effects were evident within a few days of treatment, underscoring the compound's potent local activity. kobe-u.ac.jp

The IMQ-induced inflammation is characterized by histological changes including acanthosis (thickening of the epidermis), hyperkeratosis (thickening of the stratum corneum), and parakeratosis, all of which were significantly diminished by betamethasone treatment. kobe-u.ac.jpekb.eg These findings provide a clear pharmacological basis for the use of betamethasone in inflammatory dermatoses, directly linking its application to the suppression of key pathological features of skin inflammation in animal models. nih.govresearchgate.net

A hallmark of psoriatic inflammation is the infiltration of immune cells into the skin. ekb.eg Betamethasone has been shown to effectively counteract this process. In murine models, betamethasone dipropionate (BDP), a related ester, attenuates the autoimmune response by reducing the infiltration and proliferation of leukocytes into the inflamed tissue. mdpi.comnih.gov

The therapeutic action of corticosteroids in psoriasis is largely attributed to the suppression of the immune system and the inhibition of T-cell activation. mdpi.comnih.gov Studies have shown that treatment with betamethasone significantly decreases the numbers of ex vivo expanded T cells from skin lesions. niph.go.jp The effect is particularly notable on specific T-cell subsets that are pivotal in the pathogenesis of psoriasis. Research indicates that betamethasone treatment reduces the presence of CD4+ T-cells and T helper 17 (Th17) cells in the inflamed skin. mdpi.comnih.gov Further investigation has demonstrated that a combination of calcipotriol (B1668217) and betamethasone dipropionate significantly reduces the numbers and frequencies of Th17 cells, suggesting a preferential suppressive capacity on this specific cell lineage. niph.go.jp Corticosteroids are also known to decrease the abnormal CD4:CD8 ratio and reduce the number of Langerhans' cells in psoriatic lesions. researchgate.net

The inflammatory cascade in psoriasis is driven by a complex network of cytokines, with the T helper 1 (Th1) and Th17 pathways playing a central role. nih.govekb.eg Preclinical studies have confirmed that betamethasone exerts its anti-inflammatory effects by profoundly suppressing the gene expression of key cytokines associated with these pathways. nih.govkobe-u.ac.jp

In IMQ-induced psoriatic skin in mice, a marked increase in the mRNA transcripts of signature Th1/Th17 cytokines, such as interferon-gamma (IFN-γ), interleukin-17 (IL-17), and interleukin-22 (IL-22), is observed. nih.govresearchgate.net Topical treatment with betamethasone significantly suppresses these elevated mRNA levels. nih.govresearchgate.net Additionally, betamethasone has been shown to inhibit the expression of other pro-inflammatory cytokines like IL-1β and markers of keratinocyte activation such as S100A8 and S100A9. nih.govmdpi.com While it effectively suppresses cytokines related to Th1 and Th17 cells, some studies note it has a less pronounced effect on IL-23, a cytokine involved in the activation of dendritic cells (DCs). ekb.eg This suggests that betamethasone primarily targets the downstream inflammatory response mediated by T-cells and keratinocytes. nih.govekb.eg

Table 1: Summary of Betamethasone Effects on Inflammatory Markers in Murine Models

Marker Type Specific Marker Observed Effect in Betamethasone-Treated Animal Models Reference
Physical Signs Redness, Erythema, Scaling, Thickening Significantly inhibited/diminished kobe-u.ac.jpmdpi.com
Histological Changes Acanthosis, Hyperkeratosis, Parakeratosis Significantly diminished kobe-u.ac.jpekb.eg
Cellular Infiltrates Leukocytes, CD4+ T-cells, Th17 cells Infiltration and proliferation reduced mdpi.comnih.gov
Cytokine mRNA Expression IFN-γ (Th1) Significantly suppressed nih.govresearchgate.net
IL-17 (Th17) Significantly suppressed nih.govekb.egresearchgate.net
IL-22 (Th17) Significantly suppressed nih.govekb.egresearchgate.net
IL-1β (Keratinocyte marker) Significantly decreased nih.govkobe-u.ac.jp
S100A8, S100A9 (Keratinocyte markers) Dramatically suppressed nih.govmdpi.com

Metabolism and Tissue Distribution Studies in Animal Models

Understanding the metabolic fate and tissue distribution of betamethasone esters is crucial for interpreting their preclinical activity. Studies in animal models have provided insights into how these compounds are processed in vivo, including their conversion and presence in various maternal and fetal tissues.

Betamethasone 21-propionate is recognized as a metabolite and an intermediate in the degradation of more complex betamethasone esters, such as betamethasone 17,21-dipropionate (BDP). hec.gov.pk In vitro studies have shown that BDP degrades to form betamethasone 17-propionate (B17P), this compound, and the parent compound, betamethasone. hec.gov.pk

In vivo studies in rats and mice confirm this metabolic pathway. After intravenous administration of BDP to pregnant rats and mice, the parent compound rapidly disappears from the plasma. nih.gov The main metabolite detected is betamethasone 17-propionate, followed by betamethasone. nih.govfda.govhres.ca This indicates that BDP undergoes hydrolysis in vivo, losing the propionate (B1217596) group at the 21-position and subsequently at the 17-position. This compound serves as a transient intermediate in this process. hec.gov.pk This rapid metabolism occurs within various maternal and fetal tissues, including plasma, liver, brain, and placenta. nih.gov

Studies using radiolabeled betamethasone 17,21-dipropionate (³H-BDP) in pregnant rats and mice have demonstrated that the compound and/or its metabolites can cross the placental barrier and distribute into fetal tissues. nih.gov The levels of radioactivity detected in fetal tissues are generally lower than those in corresponding maternal tissues. nih.gov

Following administration of BDP to pregnant rats, in vitro analysis confirmed its metabolism to betamethasone 17-propionate (BMP) in the plasma, liver, brain, and placenta of both the mother and the fetus. nih.gov An interesting finding in rats was a high uptake of radioactivity in the fetal adrenal cortex. nih.gov Furthermore, the ratio of radioactivity in fetal brain tissues to fetal plasma was significantly higher than the same ratio in the dams, suggesting preferential accumulation in the fetal brain. nih.gov In the maternal brain, a notable accumulation of radioactivity was observed in the hypothalamus. nih.gov These studies confirm that metabolites of BDP, which would include the intermediate this compound, are distributed across a range of vital maternal and fetal tissues. nih.govnih.gov

Table 2: Detection of Betamethasone 17,21-Dipropionate and its Metabolites in Animal Tissues

Animal Model Tissue Detected Compounds/Metabolites Key Findings Reference
Pregnant Rats & Mice Maternal Plasma Betamethasone 17,21-dipropionate (disappears rapidly), Betamethasone 17-propionate (main metabolite), Betamethasone Rapid metabolism of the parent compound. nih.gov
Fetal Plasma Betamethasone 17-propionate, Betamethasone Metabolites cross the placental barrier. nih.gov
Maternal & Fetal Liver Betamethasone 17-propionate Site of metabolism. nih.gov
Maternal & Fetal Brain Betamethasone 17-propionate Metabolites detected in brain tissue. nih.gov
Placenta Betamethasone 17-propionate Site of metabolism. nih.gov
Pregnant Rats Fetal Adrenal Cortex ³H-BDP and/or its metabolites High uptake of radioactivity observed. nih.gov
Maternal Hypothalamus ³H-BDP and/or its metabolites Significant accumulation of radioactivity. nih.gov

Physiological Impact on Endocrine Systems in Animal Models

Effects on the Hypothalamo-Pituitary-Adrenocortical (HPA) Axis in Rodents

Preclinical research in rodent models demonstrates that systemically absorbed betamethasone and its esters exert a significant suppressive effect on the Hypothalamo-Pituitary-Adrenocortical (HPA) axis. Glucocorticoids, as a class, are known to cause reversible adrenal atrophy through a negative feedback mechanism on the HPA axis. fda.govfda.gov Studies involving prolonged treatment with betamethasone in rats have shown it leads to impaired HPA activity. nih.gov This suppression is characterized by a reduction in the adrenal gland's capacity to produce endogenous corticosteroids.

Research on betamethasone 17,21-dipropionate, a related compound from which this compound can be derived, provides further insight. Following administration to pregnant rats, an accumulation of radioactivity from the labeled compound was observed in the hypothalamus. nih.gov This accumulation is suggested to be directly related to the suppression of HPA axis function in the maternal animals. nih.gov The HPA axis is a complex system where hormones from the hypothalamus, pituitary gland, and adrenal glands interact, and its activity is constrained by the negative feedback of corticosteroids. nih.gov The introduction of potent synthetic glucocorticoids like betamethasone esters can disrupt this delicate balance. fda.govnih.gov

Adrenal Hypertrophy and Atrophy Observations in Rat and Mouse Fetuses and Mothers

A notable and paradoxical effect has been observed in the adrenal glands of pregnant rodents and their fetuses following the administration of betamethasone esters. When betamethasone 17,21-dipropionate is administered to rats late in pregnancy, its main metabolite, betamethasone 17-propionate, is transferred across the placental barrier. nih.gov This leads to a striking difference in the adrenal response between the mother and the fetus. The maternal rat adrenals become atrophic, consistent with HPA axis suppression from the exogenous corticosteroid. nih.govnih.gov In contrast, the rat fetuses experience marked adrenal hypertrophy. nih.govnih.gov

This phenomenon is species-specific. In mice treated under similar conditions, both the maternal and fetal adrenal glands become atrophic. nih.gov The administration of the parent compound, betamethasone, resulted in adrenal atrophy in both mothers and fetuses of both rats and mice. nih.gov Further investigation revealed that direct administration of 6β-hydroxybetamethasone 17-propionate, a metabolite, to rat fetuses in utero also produced adrenal hypertrophy, suggesting this specific metabolite is responsible for the effect in rats. nih.gov

Animal ModelCompound Administered to MotherMaternal Adrenal EffectFetal Adrenal EffectReference
RatBetamethasone 17,21-DipropionateAtrophyHypertrophy nih.govnih.gov
MouseBetamethasone 17,21-DipropionateAtrophyAtrophy nih.gov
Rat & MouseBetamethasoneAtrophyAtrophy nih.gov

Formulation Science Research in Animal Models

Evaluation of Topical Drug Release and Availability from Different Ointment Bases

The formulation of a topical corticosteroid plays a critical role in its therapeutic efficacy by governing the release and penetration of the active substance into the skin. Research in animal models has been used to evaluate and optimize these delivery systems.

A study investigating an innovative topical ointment containing betamethasone dipropionate loaded into a nanostructured lipid carrier (BD-NLC) highlights this approach. researchgate.net The research compared the percutaneous behaviors of two different formulations using mice: a water-in-oil (W/O) ointment and a Carbopol emulgel, both containing the BD-NLCs. The in vivo tissue distribution test in mice demonstrated that the drug's distribution was primarily concentrated in the skin, followed by muscle, with minimal presence in the blood. researchgate.net The W/O ointment formulation demonstrated particularly high skin retention of the drug, which is advantageous for localizing the therapeutic effect. researchgate.net

FormulationKey Finding in Animal Model (Mice)Reference
Betamethasone Dipropionate-NLC in W/O OintmentHigh skin retention, low systemic penetration. researchgate.net
Betamethasone Dipropionate-NLC in Carbopol EmulgelEvaluated for percutaneous behavior. researchgate.net

Toxicology Studies in Animal Models (e.g., acute dermal irritation, skin sensitization, teratogenicity studies of related propionate esters)

Toxicology studies in animal models are essential for evaluating the safety profile of topical corticosteroids. Data from related propionate esters, such as betamethasone dipropionate and clobetasol (B30939) propionate, provide valuable insights.

Acute Dermal Irritation: Studies in rabbits and minipigs have assessed the potential for dermal irritation. A betamethasone dipropionate 0.05% spray was found not to be a dermal irritant in rabbits after a 4-hour application. fda.gov Similarly, an ointment containing betamethasone dipropionate combined with calcipotriene was essentially non-irritating to the skin of minipigs in a four-week study. fda.gov A novel ointment formulation of betamethasone dipropionate also showed no skin irritation in mice. researchgate.net

Skin Sensitization: The potential to cause allergic contact dermatitis has been evaluated using the guinea pig maximization test. A study using the Buehler method found that betamethasone dipropionate 0.05% spray did not elicit a delayed contact hypersensitivity response in guinea pigs. fda.gov

Teratogenicity Studies of Related Propionate Esters: Corticosteroids have been shown to be teratogenic in laboratory animals, with potencies varying between compounds. fda.govdrugs.com Studies on related propionate esters have been conducted in several species.

Clobetasol propionate, a highly potent corticosteroid, was found to be teratogenic in both mice and rabbits when administered subcutaneously at low doses, causing abnormalities that included cleft palate and skeletal defects. fda.govfda.gov A dermal teratogenicity study in rats with clobetasol propionate also resulted in dose-related maternal toxicity and adverse fetal effects, such as low fetal weights and umbilical herniation. fda.govgalderma.com

Betamethasone dipropionate has also demonstrated teratogenic effects in animal models. It was shown to be teratogenic in rabbits when administered via the intramuscular route at a dose of 0.05 mg/kg. fda.gov Published reports also confirm teratology studies have been conducted on betamethasone 17,21-dipropionate in mice, rats, and rabbits. fda.gov

CompoundAnimal ModelRouteObserved EffectsReference
Clobetasol PropionateMouseSubcutaneousTeratogenic (cleft palate, skeletal abnormalities). fda.govfda.gov
Clobetasol PropionateRabbitSubcutaneousTeratogenic (cleft palate, cranioschisis, skeletal abnormalities). fda.gov
Clobetasol PropionateRatDermalMaternal toxicity and fetal effects (low weight, umbilical herniation). fda.govgalderma.com
Betamethasone DipropionateRabbitIntramuscularTeratogenic. fda.gov

Chemical Relationships and Derivatives Research

Structural Analogues and Positional Ester Isomers

The chemical behavior, stability, and biological activity of betamethasone (B1666872) esters are significantly influenced by the position of the ester functional groups on the steroid nucleus. Betamethasone 21-propionate is a key example of a monoester whose properties are best understood in comparison to its positional isomer and its diester parent compound.

Comparison with Betamethasone 17-Propionate: Chemical Stability and Biological Activity Differences

This compound and Betamethasone 17-propionate are positional isomers, differing only in the location of the propionate (B1217596) ester. This structural difference leads to significant variations in their chemical stability. Research on the degradation kinetics of betamethasone esters has shown that the 17-propionate isomer is notably less stable than the 21-propionate isomer, particularly in acidic conditions. nih.gov

Studies indicate that in the pH range of 2.5 to 4.5, any Betamethasone 17-propionate that forms is unstable and readily undergoes acyl migration to convert into the more thermodynamically stable this compound. nih.gov This isomerization from the tertiary C-17 hydroxyl group to the primary C-21 hydroxyl group is a critical factor in the degradation pathways of related compounds. researchgate.net

Table 1: Stability Comparison of Betamethasone Propionate Isomers

Isomer Position of Propionate Ester Chemical Stability Key Characteristic
This compound C-21 More stable Thermodynamically favored product of acyl migration. nih.gov

Relationship to Betamethasone Dipropionate: Synthetic Precursor and Degradation Product Dynamics

This compound holds a dual relationship with Betamethasone Dipropionate, acting as both a potential synthetic precursor and a confirmed degradation product.

In the synthesis of Betamethasone Dipropionate from the parent betamethasone molecule, the process involves esterification at both the C-17 and C-21 positions. A common synthetic route involves a 21-acylation step, suggesting that this compound can be an intermediate compound which is then further acylated at the 17-position to yield the final diester product. chinjmap.com

Conversely, and more commonly documented, this compound is a significant degradation product of Betamethasone Dipropionate. nih.govresearchgate.net Under conditions of thermal stress or unfavorable pH, Betamethasone Dipropionate undergoes hydrolysis. This degradation does not happen in a single step but follows pathways that lead to the formation of both monoesters: Betamethasone 17-propionate and this compound, as well as the parent betamethasone alcohol. nih.gov The dynamics of this degradation are pH-dependent; for instance, at a pH of 2.5, this compound is the sole degradation product observed. nih.gov

Comparative Studies with Betamethasone Valerate (B167501) and Other Esters

The properties of this compound can also be contextualized by comparing it to other betamethasone esters, such as Betamethasone Valerate (specifically, the 17-valerate isomer). Comparative degradation studies show distinct pathways for these different esters.

While Betamethasone Dipropionate degrades into a mixture of Betamethasone 17-propionate, this compound, and betamethasone alcohol, Betamethasone 17-valerate degrades into two primary products: Betamethasone 21-valerate (via acyl migration) and betamethasone alcohol. nih.govresearchgate.net This highlights that the formation of a 21-monoester is a common degradation feature for 17-esters, but the specific identity of that 21-ester (propionate vs. valerate) depends on the parent compound.

These comparative analyses are crucial for developing stable pharmaceutical formulations and for identifying and controlling impurities during manufacturing and storage.

Table 2: Degradation Products of Betamethasone Esters

Parent Ester Primary Degradation Products
Betamethasone Dipropionate Betamethasone 17-propionate, this compound, Betamethasone. nih.gov

Research on Complex Esters (e.g., Betamethasone 21-acetate 17-propionate, Betamethasone 17-butyrate-21-propionate)

Research extends beyond simple monoesters and diesters to more complex structures where different acyl groups are attached at the 17 and 21 positions. Betamethasone 21-acetate 17-propionate is one such compound that has been synthesized and studied. biosynth.compharmaffiliates.com These mixed esters are investigated for their unique physicochemical properties and potential as active pharmaceutical ingredients in their own right. biosynth.com The development of validated HPLC methods for these complex esters is necessary to monitor their production and purity, indicating their importance in pharmaceutical research and development. biosynth.com

Deuterium Labeled Variants in Metabolic and Analytical Research

In modern pharmaceutical analysis and metabolic research, isotopically labeled compounds are invaluable tools. Deuterium-labeled variants of this compound, such as this compound-d5, have been synthesized for these purposes. pharmaffiliates.com

Deuterium labeling, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, offers several analytical advantages. researchgate.net In metabolic studies, these labeled compounds act as tracers, allowing researchers to follow the absorption, distribution, metabolism, and excretion of the drug without altering its fundamental chemical properties. clearsynth.com

In analytical research, particularly in quantitative mass spectrometry, deuterium-labeled compounds serve as ideal internal standards. medchemexpress.com Because they are chemically identical to the analyte but have a different mass, they can be added to a sample to correct for variations during sample preparation and analysis, leading to highly accurate and precise measurements. medchemexpress.comscispace.com

Significance as a Reference Standard in Pharmaceutical and Analytical Research

This compound plays a critical role as a reference standard in the pharmaceutical industry. Its primary significance lies in its identity as a known impurity and degradation product of other widely used corticosteroids, namely Betamethasone Dipropionate and Clobetasol (B30939) Propionate. nih.govlgcstandards.comnih.gov

Regulatory bodies like the European Pharmacopoeia (EP) list specific impurities that must be controlled in active pharmaceutical ingredients. This compound is designated as "Betamethasone Dipropionate Impurity C" and "Clobetasol Propionate EP Impurity K". nih.govchemicalbook.comscbt.com Therefore, pharmaceutical manufacturers must quantify and limit the presence of this compound in their final drug products to ensure safety and efficacy.

To meet these strict regulatory requirements, highly purified and certified reference standards of this compound are used. lgcstandards.com These standards are essential for:

Method Validation: To confirm that analytical methods (like HPLC) can accurately detect and quantify the impurity.

Quality Control: For routine testing of raw materials and finished products to ensure they meet pharmacopoeial limits. google.com

Stability Studies: To monitor the degradation of drug products over time and establish appropriate shelf lives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.